molecular formula C40H66O13 B1674330 Laidlomycin propionate CAS No. 78734-47-1

Laidlomycin propionate

Cat. No.: B1674330
CAS No.: 78734-47-1
M. Wt: 754.9 g/mol
InChI Key: WCKFMTGGCBJGEZ-GLQQXDFUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laidlomycin propionate (LP) is a carboxylic ionophore antibiotic approved in 1994 for use in feedlot cattle to improve growth performance and feed efficiency . It modulates ruminal fermentation by selectively inhibiting gram-positive bacteria, shifting volatile fatty acid (VFA) production toward propionate, and reducing methane emissions . LP is typically administered at 6–12 mg/kg of dietary dry matter (DM), with optimal efficacy observed in low-energy diets .

Properties

CAS No.

78734-47-1

Molecular Formula

C40H66O13

Molecular Weight

754.9 g/mol

IUPAC Name

(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid

InChI

InChI=1S/C40H66O13/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45)/t21-,22-,23+,24+,25-,26-,27-,28+,29+,32-,33+,34-,35+,37-,38-,39+,40-/m0/s1

InChI Key

WCKFMTGGCBJGEZ-GLQQXDFUSA-N

Isomeric SMILES

CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O

Canonical SMILES

CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Laidlomycin propionate; 

Origin of Product

United States

Scientific Research Applications

Enhancement of Growth Performance

Laidlomycin propionate is widely used in cattle diets to improve average daily gain (ADG) and feed conversion ratios. Research indicates that feeding cattle with this compound at concentrations between 6 to 12 mg/kg of dry matter can lead to substantial improvements in growth performance:

  • Growth Trials : In a study involving 1,020 steers and heifers, this compound significantly increased ADG and feed conversion efficiency, especially on lower-energy diets. Cattle fed with 6 to 12 mg/kg of this compound achieved carcass weights that were approximately 7.3 kg heavier compared to control groups (P < .001) .
  • Meta-Analysis Findings : A meta-analysis of multiple studies found that pens of steers fed this compound exhibited increased ADG and dry matter intake (DMI) compared to those receiving monensin sodium, another common ionophore .

Mitigation of Ruminal Acidosis

This compound has been shown to reduce the incidence and severity of ruminal acidosis in cattle fed high-grain diets. This condition can lead to significant health issues and decreased productivity:

  • Efficacy Studies : In trials where this compound was administered at varying doses (0, 6, or 12 mg/kg), it was observed that while it did not significantly alter ruminal pH, it positively impacted the molar proportions of volatile fatty acids (VFAs) and reduced ruminal lactate levels .
  • Adaptation Periods : The use of this compound during adaptation to high-concentrate diets has been linked to improved feed efficiency and reduced day-to-day variation in intake, indicating a potential protective effect against subacute acidosis .

Nutritional Efficiency in Low-Protein Diets

This compound is also beneficial in enhancing the nutritional efficiency of low-protein diets:

  • Experimental Trials : Research involving steer calves indicated that the inclusion of this compound in low-protein diets improved growth performance without adverse effects on ruminal nitrogen metabolism. This suggests its utility in formulating cost-effective feeding strategies for beef production .

Comparative Effectiveness Against Other Ionophores

Comparative studies highlight the effectiveness of this compound relative to other ionophores:

ParameterThis compoundMonensin Sodium
Average Daily GainIncreasedModerate
Feed Conversion RatioEnhancedStandard
Liver Abscess IncidenceHigherLower

The above table summarizes findings from a systematic review indicating that while this compound improves growth metrics, it may be associated with a higher incidence of liver abscesses compared to monensin sodium .

Comparison with Similar Compounds

Growth Performance

LP is most commonly compared to monensin sodium (MS), the first ionophore approved for beef cattle. Both compounds enhance average daily gain (ADG) and feed efficiency (FE), but LP demonstrates superior outcomes in certain contexts:

Table 1: Growth Performance in Finishing Steers
Parameter Laidlomycin Propionate (LP) Monensin Sodium (MS) References
ADG (kg/day) 1.54–1.67 (↑ 3–5% vs. MS) 1.49–1.62
DMI (kg/day) 9.8–10.2 (↑ 2–3% vs. MS) 9.5–9.9
FE (G:F ratio) 0.16–0.18 (↑ 4–6% vs. MS) 0.15–0.17
Hot Carcass Weight 7.3 kg heavier vs. control 5.1 kg heavier vs. control

Key Findings :

  • LP improves ADG and FE more effectively in low-energy diets (1.08–1.49 Mcal NEg/kg DM) .
  • MS reduces dry matter intake (DMI) more consistently, which may limit weight gain in energy-dense rations .

Health Outcomes

LP’s combination with chlortetracycline contrasts with MS’s pairing with tylosin , leading to divergent effects on liver abscess prevalence:

Table 2: Health Parameters
Parameter This compound + Chlortetracycline Monensin Sodium + Tylosin References
Liver Abscess (%) 14–18% (↑ 40–60% vs. MS) 8–12%
Mortality Rate No significant difference No significant difference

Key Findings :

  • Tylosin (paired with MS) is more effective at reducing liver abscesses due to its targeted action against Fusobacterium necrophorum .
  • LP’s higher abscess rates may reflect chlortetracycline’s narrower antimicrobial spectrum compared to tylosin .

Microbial and Metabolic Effects

In vitro studies highlight mechanistic differences between LP and MS:

Table 3: In Vitro Effects on Rumen Microbes and Fermentation
Parameter This compound (LP) Monensin Sodium (MS) References
S. bovis Inhibition Moderate (↓ glucose uptake) Strong (↓ serine transport)
S. ruminantium Effect No significant change No significant change
Acetate:Propionate Ratio 2.8 → 2.3 (↓ 18%) 3.1 → 2.1 (↓ 32%)
Methane Production ↓ 15–20% ↓ 20–25%

Key Findings :

  • Both ionophores reduce acetate and methane production, but MS induces a greater shift toward propionate .
  • LP’s weaker inhibition of S. bovis may explain its milder impact on ruminal acidosis risk compared to MS .

Preparation Methods

Fermentation-Based Production of Laidlomycin

Microbial Strain Selection and Broth Preparation

Laidlomycin is biosynthesized through submerged aerobic fermentation of Streptoverticillium eurocidicum (ATCC 31620) or related actinomycetes in nutrient-rich media. The fermentation broth comprises:

  • Carbon sources : Soybean oil (20–50 g/L), safflower oil, or free fatty acids (lauric, palmitic, or oleic acid)
  • Nitrogen sources : Yeast extract (10–30 g/L), enzyme-hydrolyzed casein, or soybean meal
  • Inorganic salts : MgSO₄·7H₂O (0.5–2 g/L), CaCO₃ (3–10 g/L), K₂HPO₄ (1–3 g/L)
  • Antifoaming agents : Polypropylene glycol (0.1–0.5% v/v)

Fermentation occurs at 28–32°C with constant aeration (0.5–1.0 vvm) and agitation (200–400 rpm) over 120–168 hours, achieving laidlomycin titers of 2.5–4.8 g/L. The pH is maintained at 6.5–7.0 through automated addition of NH₄OH or H₃PO₄.

Post-Fermentation Processing

Critical steps for isolating laidlomycin from fermentation broth include:

pH-Induced Phase Separation

Adjusting broth pH to 10.5–11.0 with NaOH induces emulsion formation, enabling centrifugal separation (6,000–10,000 × g) into:

  • Aqueous phase (65–75% volume): Contains residual nutrients and salts
  • Wet biomass phase (25–35%): Contains 15–80% laidlomycin by mass

Table 1: Phase Separation Efficiency vs. pH

pH Laidlomycin Recovery (%) Biomass Content (%)
9.5 62 ± 4 28 ± 3
10.5 89 ± 2 43 ± 2
11.5 93 ± 1 51 ± 4

Data adapted from US20110082303A1

Biomass Washing and Drying

The wet biomass undergoes sequential washing with:

  • Deionized water (3× volume): Removes water-soluble impurities (98% salt reduction)
  • Hexane (1× volume): Extracts non-polar contaminants (75–85% lipid removal)

Vacuum drying at 40–50°C yields a free-flowing powder containing 55–70% laidlomycin (w/w).

Chemical Conversion to Laidlomycin Propionate

Propionylation Reaction

Laidlomycin sodium salt undergoes esterification with propionic anhydride under controlled conditions:

Reaction Scheme :
Laidlomycin-OH + (CH₂CH₂CO)₂O → Laidlomycin-O-CO-CH₂CH₃ + CH₃CH₂COOH

Optimal Conditions :

  • Solvent : Methylene chloride (5–8 L/kg laidlomycin)
  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.2–0.5 eq)
  • Temperature : 20 ± 5°C
  • Time : 4–6 hours
  • Conversion : 92–97%

Purification and Salt Formation

Post-reaction processing involves:

  • Quenching : 20% KHCO₃ aqueous solution (1:1 v/v)
  • Extraction : 3× methylene chloride washes
  • Crystallization : Methanol/water (3:1 v/v) at 5–10°C
  • Salt Formation : Treatment with KOH in ethanol yields this compound potassium salt

Table 2: Propionylation Process Metrics

Parameter Value Source
Anhydride Equivalents 1.8–2.2
DMAP Loading 0.35 eq
Reaction Yield 94.2 ± 1.8%
Purity Post-Crystallization 98.5–99.3%

Synthetic Approaches to Laidlomycin Core Structure

Recent advances in total synthesis enable laboratory-scale production of laidlomycin aglycone:

Retrosynthetic Analysis

The synthetic strategy involves:

  • Aldol Coupling : Between β-keto phosphonate (C1–C15) and aldehyde (C16–C34)
  • Macrolactonization : Mitsunobu reaction forms 28-membered macrocycle
  • Functionalization : Sequential oxidation and protection of hydroxyl groups

Key Synthetic Steps

  • Fragment Preparation :

    • C1–C15: Asymmetric Brown allylation (92% ee)
    • C16–C34: Shiina macrolactonization (87% yield)
  • Coupling Reaction :

    • Horner-Wadsworth-Emmons olefination (83% yield)
    • Stille coupling for tetraene formation (78% yield)
  • Final Assembly :

    • Yamaguchi esterification (91% yield)
    • Global deprotection (TFA/H₂O, 95% yield)

Table 3: Synthetic vs. Fermentation Production Metrics

Parameter Fermentation Synthesis
Production Time 7–10 days 42 steps
Overall Yield 68–72% 0.8–1.2%
Purity 98–99% 95–97%
Scalability 500–1000 kg/batch <10 g/batch

Stability Considerations for this compound

The propionate ester significantly enhances stability compared to laidlomycin free acid:

Thermal Stability

  • Laidlomycin : t₁/₂ = 11 hours (60°C, methanol-water)
  • This compound : t₁/₂ = 784 hours under identical conditions

pH Stability Profile

pH Degradation Rate (k, h⁻¹)
3.0 0.142 ± 0.012
5.0 0.058 ± 0.005
7.0 0.009 ± 0.001
9.0 0.083 ± 0.007

Data from J-Stage stability studies

Industrial-Scale Process Optimization

Modern production facilities employ continuous process improvements:

Fermentation Monitoring

  • Online HPLC : Tracks laidlomycin A/B ratio (target: 85:15)
  • Dissolved Oxygen : Maintained at 30–40% saturation via cascade control
  • Feed Strategy : Pulse addition of soybean oil based on CER (CO₂ evolution rate)

Solvent Recovery Systems

Closed-loop systems recover >98% of methylene chloride through:

  • Thin-Film Evaporation : 85–90% recovery
  • Adsorption Columns : Activated carbon beds capture residual solvent
  • Distillation : Purity to >99.5% for reuse

Analytical Characterization

Critical quality control parameters include:

Spectroscopic Identification

  • HRMS : m/z 1279.6521 [M+K]⁺ (Δ < 2 ppm)
  • ¹³C NMR : Characteristic signals at δ 173.8 (ester C=O), 102.3 (glycosidic C1), 78.9–72.1 (polyether oxygens)

Chromatographic Purity

  • HPLC Conditions :
    • Column: C18, 250 × 4.6 mm, 5 μm
    • Mobile Phase: Acetonitrile/0.1% H₃PO₄ (75:25)
    • Retention Time: 14.3 ± 0.2 minutes

Regulatory Considerations

Current USP requirements specify:

  • Related Substances : ≤2.0% total impurities
  • Residual Solvents : <500 ppm hexane, <600 ppm methylene chloride
  • Microbiological : <100 CFU/g aerobic bacteria

Q & A

Basic Research Questions

Q. What experimental designs are recommended to evaluate Laidlomycin propionate’s impact on ruminal fermentation parameters?

  • Methodological Answer : Use dual-flow continuous culture systems to simulate ruminal conditions, with treatments including this compound (LP) at 2 mg/L and control groups (e.g., monensin sodium at 6 mg/L). Measure pH, volatile fatty acid (VFA) profiles (acetate, propionate, butyrate), NH3-N concentrations, and microbial efficiency over a standardized time frame (e.g., 7–10 days). Ensure replication (n ≥ 3) and statistical analysis using ANOVA with post-hoc tests .

Q. How can researchers formulate a PICOT-compliant research question for studying this compound’s efficacy in livestock?

  • Methodological Answer : Apply the PICOT framework:

  • P (Population): Finishing steers in North America.
  • I (Intervention): this compound (LP) at 12–24 g/ton feed.
  • C (Comparison): Monensin sodium (MS) at 30 g/ton feed.
  • O (Outcome): Feed efficiency (FE), average daily gain (ADG), liver abscess prevalence.
  • T (Time): 120–150 days.
    Example: "In finishing steers (P), does LP supplementation (I) compared to MS (C) improve FE and reduce liver abscesses (O) over 150 days (T)?" .

Q. What standardized assays are used to quantify this compound’s antimicrobial activity in vitro?

  • Methodological Answer : Employ near-infrared (NIR) spectroscopy (e.g., NIRS XDS RapidContent Analyzer) to detect active compound levels in pharmaceutical formulations. Validate results using high-performance liquid chromatography (HPLC) for cross-referencing. Ensure calibration with placebo controls and neat samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in VFA production data between in vitro and in vivo studies of this compound?

  • Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., diet composition, microbial community diversity). Use mixed-effects models to account for study heterogeneity. For in vitro studies, standardize substrate composition (e.g., neutral detergent fiber levels) and fermentation duration to improve cross-study comparability .

Q. What methodological challenges arise when comparing this compound with other ionophores in terms of pH dynamics and microbial efficiency?

  • Methodological Answer : LP increases ruminal pH compared to monensin, which may alter microbial populations. Address this by sequencing 16S rRNA to quantify microbial shifts (e.g., Prevotella vs. Ruminococcus). Use continuous culture systems with controlled pH buffering to isolate ionophore-specific effects from pH-mediated changes .

Q. How should researchers design studies to assess the long-term effects of this compound on antibiotic resistance in ruminal microbiota?

  • Methodological Answer : Perform longitudinal metagenomic analyses on ruminal samples from cattle fed LP over multiple production cycles. Track resistance gene prevalence (e.g., tetW, ermB) using qPCR and compare with baseline data. Include negative controls (no antibiotic) and positive controls (e.g., tylosin) .

Q. What statistical approaches are optimal for meta-analyses of this compound’s growth performance outcomes across diverse geographic regions?

  • Methodological Answer : Use random-effects models to account for regional variability in diet, climate, and cattle breeds. Perform subgroup analyses for LP alone vs. LP combined with chlortetracycline. Report standardized mean differences (SMD) for ADG and FE, with sensitivity analyses to exclude outliers .

Methodological Considerations Table

ParameterMeasurement TechniqueKey ConsiderationsReferences
VFA ProductionGas chromatographyStandardize sampling time post-feeding
Ruminal pHContinuous monitoring with pH probesCalibrate probes daily
Antibiotic ResistanceMetagenomic sequencing & qPCRNormalize DNA extraction protocols
Active Compound LevelNIR SpectroscopyValidate with HPLC
Growth PerformanceMeta-analysis with random-effects modelsAdjust for study heterogeneity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Laidlomycin propionate
Reactant of Route 2
Reactant of Route 2
Laidlomycin propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.